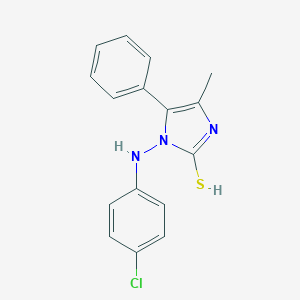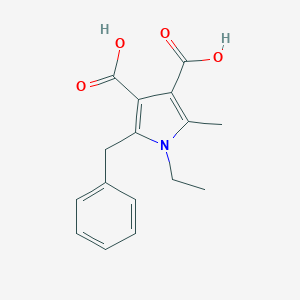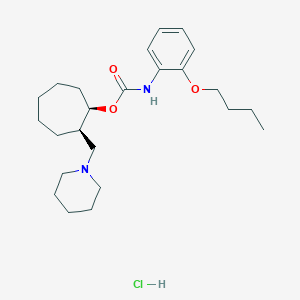
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as cyclohexylamines, which are known to have a variety of pharmacological effects. The purpose of
作用机制
The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is not fully understood. It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It may also act on other receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to reduce the release of glutamate, which can lead to a reduction in neuropathic pain and depression.
实验室实验的优点和局限性
The advantages of using Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- in lab experiments include its ability to modulate the GABA-A receptor, its analgesic and anxiolytic properties, and its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The limitations of using this compound include its limited solubility in water and its potential for toxicity at high doses.
未来方向
There are several future directions for the study of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-. One direction is to further investigate its mechanism of action and its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is to develop new analogs of this compound with improved solubility and reduced toxicity. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of complex neurological disorders.
Conclusion:
In conclusion, Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has potential advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis method for Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- involves the reaction of 2-butoxyphenyl isocyanate with 2-(1-piperidinylmethyl)cycloheptanol in the presence of hydrochloric acid. The resulting compound is then purified using a variety of techniques, such as column chromatography and recrystallization.
科学研究应用
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been studied for its potential use in a variety of scientific research applications. It has been found to have a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
属性
CAS 编号 |
172800-03-2 |
|---|---|
分子式 |
C24H39ClN2O3 |
分子量 |
439 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-18-28-23-15-9-8-13-21(23)25-24(27)29-22-14-7-4-6-12-20(22)19-26-16-10-5-11-17-26;/h8-9,13,15,20,22H,2-7,10-12,14,16-19H2,1H3,(H,25,27);1H/t20-,22-;/m1./s1 |
InChI 键 |
WTYDICABGJYSEV-BNBNXSKYSA-N |
手性 SMILES |
CCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |
规范 SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |
其他 CAS 编号 |
172800-03-2 |
同义词 |
[(1R,2R)-2-(1-piperidylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



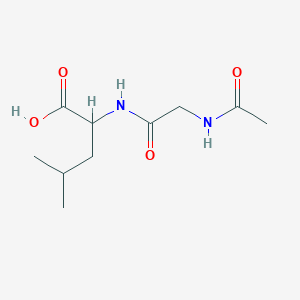
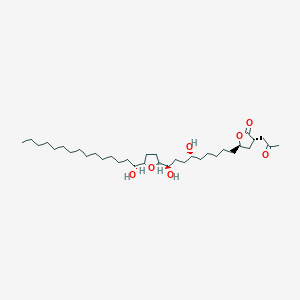

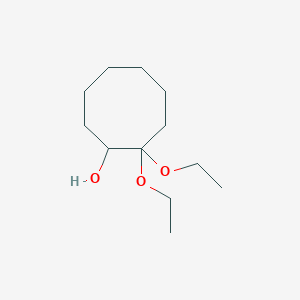
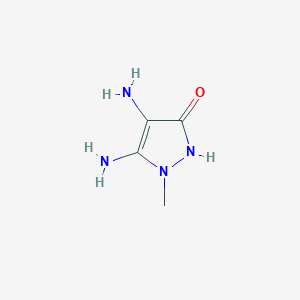
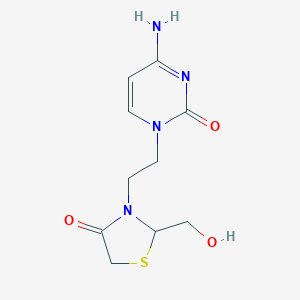
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
